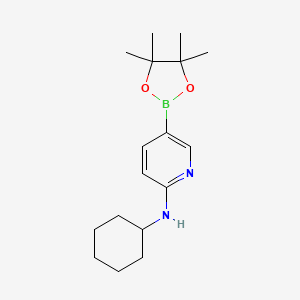

N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

描述

N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 1073354-34-3) is an organoboron compound with the molecular formula C₁₇H₂₇BN₂O₂ (MW: 302.22 g/mol). It features a pyridine core substituted with a cyclohexylamine group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at position 4. This compound is primarily used as a building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in medicinal chemistry and materials science .

属性

IUPAC Name |

N-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)13-10-11-15(19-12-13)20-14-8-6-5-7-9-14/h10-12,14H,5-9H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNIDPZAEODMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660615 | |

| Record name | N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-34-3 | |

| Record name | N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Palladium-Catalyzed Borylation

The key step in the synthesis is the palladium-catalyzed Miyaura borylation of a suitable halogenated pyridine precursor. The typical reaction conditions include:

- Catalyst: Pd(dppf)Cl2 (dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II)) or Pd(PPh3)4.

- Base: Potassium acetate (KOAc).

- Solvent: 1,4-Dioxane.

- Temperature: 100 °C.

- Atmosphere: Inert (nitrogen or argon).

- Reaction Time: Approximately 12 hours.

| Reagent | Amount | Role |

|---|---|---|

| 5-bromo-N-cyclohexylpyridin-2-amine | 1 equiv | Starting material |

| Bis(pinacolato)diboron (B2pin2) | 1.2 equiv | Boron source |

| Pd(dppf)Cl2 | 0.05 equiv | Catalyst |

| KOAc | 2 equiv | Base |

| 1,4-Dioxane | Solvent | Medium |

The mixture is heated under nitrogen at 100 °C for 12 hours. Completion is monitored by LCMS or TLC. The crude product is purified by silica gel chromatography.

Yield: Typically around 70-80% under optimized conditions.

Stock Solution Preparation and Solubility Considerations

For practical applications, the compound is often prepared as stock solutions. Solubility data and preparation volumes are critical for reproducibility.

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 3.31 | 16.54 | 33.09 |

| 5 mM Solution Volume (mL) | 0.66 | 3.31 | 6.62 |

| 10 mM Solution Volume (mL) | 0.33 | 1.65 | 3.31 |

Table 1: Volumes of solvent required to prepare stock solutions at different molarities for this compound

In Vivo Formulation Preparation

For biological studies, the compound is formulated as a clear solution using a stepwise solvent addition method:

- Dissolve the compound in DMSO to prepare a master stock solution.

- Sequentially add PEG300, Tween 80, and distilled water or corn oil.

- Each addition requires ensuring the solution remains clear before proceeding.

- Physical methods like vortexing, ultrasound, or gentle heating can assist dissolution.

This method ensures a homogenous solution suitable for in vivo administration.

Research Findings and Optimization

- The palladium-catalyzed borylation is highly efficient when using Pd(dppf)Cl2 and KOAc in dioxane at 100 °C under inert atmosphere, yielding up to 76% product.

- The N-cyclohexyl substitution step requires prolonged reflux and careful purification to avoid side-products.

- Purification is commonly achieved by silica gel chromatography or reverse-phase HPLC, depending on the scale and purity requirements.

- Solubility in organic solvents such as DMSO and methanol is adequate for stock preparation and analytical assays.

Summary Table of Preparation Steps

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-cyclohexylation of 5-bromo-2-aminopyridine | Cyclohexylamine, toluene, reflux 48 h | ~70-75 | Purify by column chromatography |

| 2 | Pd-catalyzed borylation | Pd(dppf)Cl2, KOAc, B2pin2, dioxane, 100 °C, 12 h | 70-80 | Inert atmosphere required |

| 3 | Purification | Silica gel chromatography or RP-HPLC | - | Ensure high purity for applications |

| 4 | Stock solution preparation | DMSO, PEG300, Tween 80, water or corn oil | - | Sequential addition, clarity check |

化学反应分析

Types of Reactions

N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The pyridine ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic acids, reduced pyridine derivatives, and substituted boronate esters. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

科学研究应用

N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

Medicine: It serves as an intermediate in the synthesis of boron-containing drugs, which are being explored for their anticancer and antimicrobial properties.

Industry: The compound is used in the production of advanced materials, including polymers and catalysts.

作用机制

The mechanism by which N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects involves the interaction of the boronate ester group with various molecular targets. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The pyridine ring can also participate in coordination chemistry, interacting with metal ions and other ligands .

相似化合物的比较

Substituent Variations and Molecular Properties

Key Observations:

- Electronic Effects : Electron-withdrawing groups like chlorine (e.g., in ) reduce electron density at the pyridine ring, altering reactivity in electrophilic substitution or metal-catalyzed reactions.

- Heterocycle Variations : Pyrimidine-based analogs (e.g., ) exhibit distinct electronic properties due to the nitrogen-rich core, influencing binding affinity in medicinal applications.

Physicochemical and Stability Data

Key Trends:

生物活性

N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS Number: 1218789-35-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its inhibitory effects on various kinases and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 303.21 g/mol. The compound features a pyridine ring substituted with a dioxaborolane moiety and a cyclohexyl group, which may influence its biological activity.

Kinase Inhibition

Recent studies have highlighted the compound's potential as a kinase inhibitor. Specifically:

- GSK-3β Inhibition : The compound has been identified as a competitive inhibitor of glycogen synthase kinase 3 beta (GSK-3β), with an inhibitory concentration (IC50) reported at approximately 8 nM. This level of potency suggests significant potential for therapeutic applications in conditions like Alzheimer's disease and cancer where GSK-3β plays a role .

- Additional Kinases : Besides GSK-3β, the compound also exhibits inhibitory activity against IKK-β and ROCK-1 kinases. These kinases are involved in inflammatory responses and cellular signaling pathways that could be targeted for therapeutic intervention .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated in various cell lines:

- HT-22 and BV-2 Cells : In assays conducted on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2), the compound demonstrated no significant decrease in cell viability at concentrations up to 10 µM. This indicates a favorable safety profile for further development .

The mechanism underlying the biological activity of this compound is primarily linked to its ability to inhibit specific kinases involved in critical signaling pathways. By inhibiting GSK-3β and other kinases, the compound may modulate various cellular processes including apoptosis and inflammation.

Case Studies

Several studies have explored the biological effects of similar compounds within the same structural class:

- Inhibition of SARS-CoV-2 Proteases : Related boronic acid derivatives have shown promise as inhibitors of SARS-CoV-2 main protease (Mpro), indicating that modifications to the dioxaborolane structure can yield compounds with antiviral properties .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to significantly reduce levels of nitric oxide (NO) and interleukin 6 (IL-6) in microglial cells, suggesting potential applications in treating neuroinflammatory conditions .

Data Tables

| Biological Activity | Target Kinase | IC50 (nM) | Cell Lines Tested | Effect on Cell Viability |

|---|---|---|---|---|

| GSK-3β Inhibition | GSK-3β | 8 | HT-22, BV-2 | No significant decrease |

| Cytotoxicity | - | - | HT-22 | Viability maintained |

| Anti-inflammatory | IKK-β/ROCK-1 | - | BV-2 | Reduced NO and IL-6 levels |

常见问题

Basic Research Questions

Q. What are the primary synthetic strategies for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group into pyridine-based scaffolds like this compound?

- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is the most common approach, utilizing pre-functionalized boronate esters. For pyridine systems, regioselective borylation at the 5-position can be achieved via iridium-catalyzed C–H activation under inert conditions (e.g., using [Ir(OMe)(COD)]₂ with bipyridine ligands). Subsequent purification often involves silica gel chromatography with hexane/ethyl acetate gradients to isolate the boronate ester .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond angles and confirms boronate ester geometry (e.g., C–B bond length ~1.56 Å, consistent with sp² hybridization) .

- NMR : ¹¹B NMR (~30 ppm for dioxaborolane) and ¹H NMR (pyridin-2-amine proton at δ ~8.2 ppm, cyclohexyl protons as multiplets at δ ~1.2–2.0 ppm) are key.

- IR : B–O stretches (~1,350 cm⁻¹) and aromatic C–N vibrations (~1,600 cm⁻¹) confirm functional groups .

Q. How can researchers optimize reaction yields when synthesizing this compound under anhydrous conditions?

- Methodological Answer : Use Schlenk-line techniques with rigorously dried solvents (e.g., THF over Na/benzophenone). Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane). Quenching with degassed water followed by extraction with dichloromethane minimizes boronate hydrolysis .

Advanced Research Questions

Q. What steric and electronic factors influence the reactivity of the boronate ester in cross-coupling reactions?

- Methodological Answer :

- Steric hindrance : The cyclohexyl group at the 2-amine position reduces accessibility to the boron center, requiring bulky ligands (e.g., SPhos) in palladium catalysts to prevent dimerization .

- Electronic effects : Electron-donating amine groups on pyridine activate the boronate toward electrophilic substitution but may necessitate higher temperatures (80–100°C) for Suzuki coupling .

- Validation : Compare coupling efficiency with/without cyclohexyl via kinetic studies (e.g., GC-MS monitoring) .

Q. How can computational chemistry predict the compound’s electronic properties and regioselectivity in reactions?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV, indicating moderate reactivity).

- NBO analysis : Reveals hyperconjugation between the boron p-orbital and pyridine π-system, stabilizing the transition state in cross-coupling .

- MD simulations : Assess solvent effects (e.g., DMF vs. toluene) on aggregation behavior, which impacts catalytic turnover .

Q. How should researchers resolve contradictions in NMR data (e.g., unexpected splitting or integration ratios)?

- Methodological Answer :

- Variable-temperature NMR : Identify dynamic effects (e.g., hindered rotation of the cyclohexyl group) causing peak splitting .

- 2D experiments : HSQC/HMBC correlations confirm connectivity between pyridine protons and adjacent substituents .

- Comparative analysis : Cross-reference with crystallographic data (e.g., dihedral angles from X-ray) to validate proposed conformations .

Q. What strategies mitigate boronate ester hydrolysis during storage or catalytic applications?

- Methodological Answer :

- Stabilization : Store under argon at –20°C with molecular sieves (3Å). Use aprotic solvents (e.g., DMSO-d₆) for NMR to avoid proton exchange.

- Protection : Convert to the more stable trifluoroborate salt (KHF₂ treatment) for long-term storage, then regenerate with mild acid (e.g., AcOH) .

Key Notes for Experimental Design

- Synthesis : Prioritize inert-atmosphere techniques to preserve boronate integrity.

- Characterization : Combine crystallographic and spectroscopic data to resolve structural ambiguities.

- Theoretical Frameworks : Link computational models (e.g., DFT) to experimental observations for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。